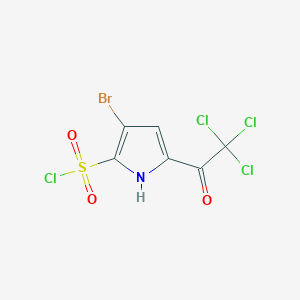

3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride

Description

Properties

IUPAC Name |

3-bromo-5-(2,2,2-trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl4NO3S/c7-2-1-3(4(13)6(8,9)10)12-5(2)16(11,14)15/h1,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHWYQBQBCCCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)S(=O)(=O)Cl)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl4NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a pyrrole derivative, followed by the introduction of the trichloroacetyl group and finally the sulfonyl chloride group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and sulfonyl chloride groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Addition Reactions: The trichloroacetyl group can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups replacing the bromine or sulfonyl chloride groups.

Scientific Research Applications

Chemistry

3-Bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride serves as a versatile building block in organic synthesis. It is employed in:

- Synthesis of Complex Molecules : It acts as a precursor for various heterocycles and complex organic molecules.

- Reagent in Organic Reactions : The compound participates in nucleophilic substitution reactions, oxidation-reduction reactions, and addition reactions, facilitating the development of new synthetic methodologies.

Biology

In biological research, this compound is utilized for:

- Enzyme Mechanism Studies : It serves as a probe to investigate enzyme activities by modifying biomolecules through covalent bonding with nucleophilic sites on proteins.

- Biochemical Pathway Investigations : The ability to alter protein structure and function allows researchers to explore cellular processes and signaling pathways.

Industry

In industrial applications, it is used for:

- Production of Specialty Chemicals : The compound's unique properties make it valuable in synthesizing dyes, pigments, and polymers with specific characteristics.

- Pharmaceutical Development : Derivatives of this compound are investigated for their potential biological activity, contributing to drug discovery efforts.

Case Studies and Research Findings

Several studies have demonstrated the utility of this compound in various applications:

- Biological Activity Assessment : Research has shown that derivatives exhibit significant biological activity when tested against resistant bacterial strains. For instance, modifications involving this compound have resulted in promising candidates for therapeutic agents targeting specific enzymes .

- Synthetic Methodology Development : Studies have explored new synthetic routes utilizing this compound as a key intermediate in the production of biologically active molecules .

Mechanism of Action

The mechanism of action of 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride involves its interaction with molecular targets through its functional groups. The bromine and sulfonyl chloride groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The trichloroacetyl group can also participate in various biochemical reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride: This compound has similar functional groups but differs in the presence of a trifluoromethyl group instead of a trichloroacetyl group.

5-bromo-1,2,3-trichlorobenzene: This compound shares the bromine and trichloroacetyl groups but lacks the sulfonyl chloride group.

Uniqueness

3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable for specific applications in research and industry.

Biological Activity

3-Bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride is a complex organic compound notable for its diverse biological activities and applications in scientific research. This compound, characterized by its unique functional groups, exhibits significant reactivity that allows it to interact with various biomolecules, making it a valuable tool in both biochemical studies and industrial applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 389.87 g/mol. The structure consists of a pyrrole ring substituted with bromine, a trichloroacetyl group, and a sulfonyl chloride group. These functional groups contribute to its distinctive chemical properties and reactivity.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. The sulfonyl chloride and bromine groups can participate in nucleophilic substitution reactions, which may lead to modifications in protein structure and function. This mechanism is crucial for understanding its potential therapeutic applications as well as its role in biochemical processes.

Enzyme Inhibition Studies

This compound has been utilized as a probe to investigate enzyme activities. For instance, studies have shown that it can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes. The compound's reactivity allows it to serve as a selective inhibitor in various biochemical assays.

Case Studies

- Inhibition of Protein Kinases : Research has demonstrated that this compound can selectively inhibit certain protein kinases, which are critical for cell signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in cancer research.

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown activity against various bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| This compound | Br, Cl, SO₂Cl | Enzyme inhibition, potential antimicrobial |

| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | Br, CF₃, SO₂Cl | Enzyme inhibition |

| 5-Bromo-1,2,3-trichlorobenzene | Br, Cl | Limited biological activity |

The unique combination of functional groups in this compound gives it distinct reactivity profiles compared to similar compounds, enhancing its utility in targeted research applications.

Q & A

Basic Question: What are the critical considerations for synthesizing pyrrole derivatives containing trichloroacetyl groups, and how do they apply to this compound?

Methodological Answer:

The trichloroacetyl group is typically introduced via acylation of pyrrole using trichloroacetyl chloride under anhydrous conditions. Key steps include:

- Solvent Selection : Use non-polar solvents (e.g., diethyl ether) to control reaction exothermicity and prevent hydrolysis of trichloroacetyl chloride .

- Reagent Addition : Slowly add pyrrole to trichloroacetyl chloride to avoid rapid decomposition and ensure controlled acylation .

- Work-Up : Neutralize acidic byproducts (e.g., HCl) with aqueous potassium carbonate, followed by organic layer separation and evaporation .

- Purification : Wash crude products with n-hexane to remove unreacted reagents .

Safety Note : Trichloroacetyl chloride reacts violently with water and alcohols; use inert atmospheres and moisture-free glassware .

Basic Question: How should researchers handle and store 3-bromo-5-(trichloroacetyl)-1H-pyrrole-2-sulfonyl chloride to ensure safety and stability?

Methodological Answer:

- Storage : Keep in airtight containers in cool (<25°C), dry, and well-ventilated areas. Avoid contact with oxidizing agents (e.g., peroxides) and bases (e.g., NaOH) .

- Handling :

- Decontamination : Wash exposed skin immediately with soap and water; launder contaminated clothing separately .

Advanced Question: How can computational modeling guide the optimization of reaction conditions for introducing sulfonyl chloride groups to pyrrole cores?

Methodological Answer:

While direct evidence for sulfonyl chloride incorporation is limited, general strategies include:

- Electrophilic Sulfonation : Use chlorosulfonic acid or SO₃ in inert solvents (e.g., CH₂Cl₂) at low temperatures (-10°C to 0°C) to minimize side reactions.

- Kinetic Control : Monitor reaction progress via TLC or HPLC to avoid over-sulfonation.

- Quantum Chemistry : Calculate reaction pathways (e.g., DFT) to predict regioselectivity and optimize transition states for sulfonation at the 2-position of pyrrole.

Validation : Confirm product structure via X-ray crystallography (SHELX suite ) and NMR (¹H/¹³C, HSQC).

Advanced Question: What analytical techniques are most effective for resolving contradictions in structural data for halogenated pyrrole derivatives?

Methodological Answer:

- X-Ray Crystallography : Use SHELXL for small-molecule refinement to resolve ambiguities in bond lengths/angles caused by heavy atoms (Br, Cl) .

- Mass Spectrometry (HRMS) : Confirm molecular formula by comparing experimental and theoretical isotopic patterns (e.g., Br/Cl clusters).

- Multinuclear NMR : Employ 2D techniques (COSY, NOESY) to distinguish overlapping signals from bromine and trichloroacetyl groups.

Case Study : For conflicting NOE data, conduct variable-temperature NMR to assess dynamic effects in solution.

Basic Question: What are the acute and chronic health risks associated with this compound, and how can exposure be mitigated?

Methodological Answer:

- Acute Risks :

- Chronic Risks : No confirmed carcinogenicity or reproductive toxicity, but untested for long-term effects .

- Mitigation :

Advanced Question: How can researchers address challenges in crystallizing halogenated pyrrole sulfonamides for structural studies?

Methodological Answer:

- Solvent Screening : Test mixed-solvent systems (e.g., CHCl₃/hexane or EtOAc/MeOH) to exploit polarity gradients.

- Crystal Engineering : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice structures.

- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts .

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for challenging datasets .

Advanced Question: What mechanistic insights explain the hydrolytic instability of the trichloroacetyl group, and how does this impact synthetic protocols?

Methodological Answer:

- Hydrolysis Mechanism : The trichloroacetyl group hydrolyzes in water (t₁/₂ < 0.002 seconds at 25°C) via nucleophilic acyl substitution, forming trichloroacetic acid and HCl .

- Implications for Synthesis :

Basic Question: What strategies are recommended for purifying multi-halogenated pyrrole derivatives?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate bromine/chlorine-containing byproducts.

- Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/n-hexane) based on differential solubility of halogenated species .

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for high-purity isolation.

Advanced Question: How can researchers leverage the bromine substituent in this compound for further functionalization?

Methodological Answer:

- Cross-Coupling Reactions : Use Suzuki-Miyaura (Pd catalysts) or Ullmann (Cu catalysts) reactions to introduce aryl/heteroaryl groups at the 3-bromo position.

- Nucleophilic Substitution : Replace Br with amines or thiols under basic conditions (e.g., K₂CO₃/DMF).

- Photocatalysis : Explore C-Br bond activation via Ir/Ni dual catalysis for C-C bond formation under mild conditions.

Advanced Question: What experimental design principles apply when studying the reactivity of the sulfonyl chloride group in electrophilic aromatic substitution?

Methodological Answer:

- Competition Experiments : Compare sulfonation rates with other electrophiles (e.g., nitration) to quantify directing effects of the trichloroacetyl group.

- Isotopic Labeling : Use ³⁵S-labeled reagents to track sulfonyl group incorporation via autoradiography.

- In Situ Monitoring : Employ Raman spectroscopy to detect intermediate sulfonic acids during reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.